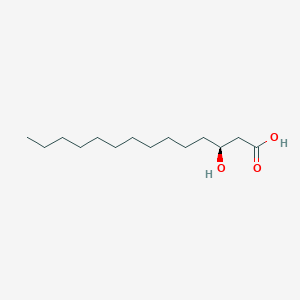

(S)-3-Hydroxymyristic acid

説明

Contextualization within Fatty Acid Biochemistry and Lipid Metabolism

As a hydroxylated fatty acid, (S)-3-Hydroxymyristic acid occupies a specific niche within lipid biochemistry. Fatty acids are carboxylic acids with long aliphatic chains and are fundamental building blocks of complex lipids. The introduction of a hydroxyl group, as seen in this compound, alters the molecule's physical and chemical properties, such as its solubility and potential for hydrogen bonding. cymitquimica.com

In the realm of bacterial lipid metabolism, this compound is a crucial intermediate. Its biosynthesis is a key step in the creation of lipid A. In Escherichia coli, for instance, the enzyme UDP-3-O-acyl-glucosamine N-acyltransferase (LpxD) specifically catalyzes the transfer of a 3-hydroxymyristoyl group to an acceptor molecule, a critical reaction in the assembly of the lipid A backbone. pnas.org This lipid A moiety is what anchors the LPS molecule into the bacterial outer membrane and is largely responsible for the endotoxic activity associated with Gram-negative bacterial infections. pnas.org The presence of this specific fatty acid is so characteristic that it is often used as a chemical marker for detecting the presence of endotoxins in various samples. ebi.ac.uk

Stereochemical Considerations and Enantiomeric Significance of this compound

The positioning of the hydroxyl group on the third carbon of myristic acid creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms, or enantiomers: this compound and (R)-3-Hydroxymyristic acid. nih.govsmolecule.com

The stereochemistry is of paramount biological importance. The biosynthetic pathways in Gram-negative bacteria are highly specific and exclusively produce and incorporate the (S)-enantiomer into lipid A. scbt.comresearchgate.net This stereospecificity is critical for the correct three-dimensional structure and subsequent biological function of LPS, which includes maintaining the integrity of the outer membrane and mediating interactions with the host immune system.

In contrast, the (R)-enantiomer is found in other biological contexts. For example, (R)-3-hydroxy fatty acids are recognized as intermediates in the beta-oxidation of fatty acids in mammals and have been identified in various foodstuffs like dairy products. ebi.ac.ukresearchgate.netresearchgate.net The distinct biological roles of the (S) and (R) enantiomers underscore the high degree of molecular recognition inherent in biochemical systems, where the specific spatial arrangement of functional groups dictates molecular interaction and function. smolecule.com

Historical Perspectives on the Study of Hydroxylated Fatty Acids

The study of fatty acids dates back to the early 19th century with the work of Michel Eugène Chevreul, who first isolated and characterized several fatty acids. nih.gov However, the specific investigation of hydroxylated fatty acids came later. One of the earliest and most well-known examples is ricinoleic acid (12-hydroxy-9-octadecenoic acid), which was discovered in 1848 as the primary component of castor oil. gerli.com

Research into 2-hydroxy (alpha-hydroxy) and 3-hydroxy (beta-hydroxy) fatty acids gained momentum as analytical techniques improved. These compounds were found in various natural sources, including plant waxes, animal skin lipids, and microbial cell components. gerli.com The identification of 3-hydroxy fatty acids as integral parts of bacterial lipids was a significant advancement, particularly with the characterization of the lipid A component of endotoxin (B1171834). ebi.ac.uk This discovery linked specific chemical structures to the potent immunological activity of bacterial lipopolysaccharides, paving the way for research into the mechanisms of sepsis and inflammation. Early studies established that 3-hydroxymyristic acid is the most abundant saturated fatty acid in the lipid A subunit of E. coli and other Gram-negative bacteria, solidifying its importance as a biomarker for endotoxin. ebi.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | (S)-3-Hydroxytetradecanoic acid, L-β-Hydroxymyristic acid cymitquimica.comcymitquimica.com |

| Molecular Formula | C₁₄H₂₈O₃ cymitquimica.comnih.gov |

| Molecular Weight | 244.37 g/mol cymitquimica.comnih.gov |

| CAS Number | 35683-15-9 cymitquimica.comnih.gov |

| Appearance | White to off-white solid at room temperature cymitquimica.com |

| Solubility | Soluble in organic solvents; limited solubility in water cymitquimica.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S)-3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307151 | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35683-15-9 | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymyristic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035683159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6ELB6TT51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymology of S 3 Hydroxymyristic Acid

De Novo Fatty Acid Synthesis Intermediates in Mammalian Systems

In mammalian tissues, fatty acids are primarily synthesized in the liver and adipose tissue, as well as in the mammary glands during lactation. nih.govhmdb.ca The process of de novo fatty acid synthesis creates fatty acids from acetyl-CoA and NADPH through enzymatic reactions. wikipedia.org While most normal human tissues utilize dietary lipids for creating new structural lipids, de novo synthesis is typically suppressed. nih.gov However, in cancer cells, this pathway is often elevated. nih.gov

(R)-3-Hydroxymyristic acid is recognized as an intermediate in fatty acid biosynthesis. hmdb.cabroadpharm.com Specifically, it is produced from 3-oxo-tetradecanoic acid by the enzymes fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase. hmdb.ca While the focus is often on the (R)-enantiomer in this context, the synthesis pathways can produce a mixture of stereoisomers.

Involvement in Lipopolysaccharide Biosynthesis in Gram-Negative Bacteria

(S)-3-Hydroxymyristic acid is a crucial component in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov LPS is essential for the structural integrity and function of the bacterial outer membrane and plays a role in the interaction of bacteria with their environment and hosts. nih.gov The lipid A portion of LPS is responsible for its endotoxic activity. glpbio.com

LpxA Catalysis in UDP-N-acetylglucosamine Acylation

The biosynthesis of lipid A is initiated by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA). nih.govproteopedia.org LpxA catalyzes the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govpnas.org In Escherichia coli, LpxA is highly selective for the R-3-hydroxymyristoyl moiety from (R)-3-hydroxymyristoyl-ACP. pnas.org This initial acylation step is thermodynamically unfavorable, and the subsequent deacetylation by LpxC is considered the committed step in the pathway. researchgate.netpnas.org The reaction catalyzed by LpxA is reversible. pnas.org

The crystal structure of E. coli LpxA reveals a homotrimeric structure with the active site located at the subunit-subunit interface. nih.gov The catalytic mechanism is proposed to involve a His125-Asp126 catalytic dyad, where His125 acts as a general base to deprotonate the 3'-hydroxyl group of UDP-GlcNAc, facilitating its nucleophilic attack on the acyl donor. nih.govproteopedia.org

Role of Acyl Carrier Proteins (ACPs)

Acyl carrier proteins (ACPs) are small, acidic proteins that play a central role in fatty acid synthesis by shuttling growing acyl intermediates between the enzymes of the pathway. nih.govnih.gov They are post-translationally modified with a 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group, which carries the acyl chains as thioesters. nih.govnih.gov

In the context of LPS biosynthesis, (R)-3-hydroxymyristoyl-ACP serves as the acyl donor for the LpxA-catalyzed acylation of UDP-GlcNAc. researchgate.netpnas.org The mitochondrial FASII system, which is homologous to the prokaryotic pathway, utilizes a set of monofunctional enzymes that interact with ACP to build nascent acyl chains. nih.gov Studies have shown that mitochondrial ACP in fungi can be predominantly modified with 3-hydroxymyristate. elifesciences.org In some bacteria, such as Ralstonia solanacearum, a specific ACP, AcpP1, is essential for fatty acid synthesis. frontiersin.org

Microbial Biotransformation and Production Routes

Microbial biotransformation utilizes microorganisms and their enzymes to convert various substrates into valuable compounds. nmb-journal.comresearchgate.net This approach is seen as a more sustainable alternative to chemical synthesis for producing compounds like hydroxy fatty acids. researchgate.netmdpi.com Many bacterial strains can metabolize carboxylic acids through the β-oxidation cycle. mdpi.com

Several microorganisms have been identified that can produce long-chain hydroxy fatty acids from fatty acids or vegetable oils. researchgate.net For example, some Lactobacillus species can hydrate (B1144303) unsaturated fatty acids to produce hydroxy fatty acids. researchgate.net While specific microbial production routes for this compound are not extensively detailed in the provided results, the general principles of microbial fatty acid hydroxylation and β-oxidation are well-established. For instance, the β-oxidation pathway is central to the biotransformation of hydroxy fatty acids into lactones in yeasts like Yarrowia lipolytica. mdpi.com

Endogenous Formation in Human Tissues (e.g., Liver, Adipose Tissue)

As mentioned in section 2.1, the primary sites of de novo fatty acid synthesis in humans are the liver and adipose tissue. nih.govhmdb.ca This process involves the creation of fatty acids from acetyl-CoA. wikipedia.org Intermediates in this pathway include various hydroxy fatty acids. hmdb.ca

While the synthesis of (R)-3-hydroxy-hexadecanoic acid (a C16 analogue) is documented as an intermediate in human fatty acid biosynthesis, the specific endogenous formation of this compound in human tissues is less clearly defined in the search results. hmdb.ca However, the presence of mitochondrial fatty acid synthesis (mtFAS) in mammals, which is essential and distinct from the cytosolic pathway, suggests the capability to produce a variety of acyl species. elifesciences.org Studies in fungi have shown that mitochondrial ACP can be predominantly acylated with 3-hydroxymyristate, indicating that the necessary enzymatic machinery exists within mitochondria. elifesciences.org

Table 1: Key Enzymes and Proteins in this compound Related Pathways

| Enzyme/Protein | Organism/System | Function | Reference |

|---|---|---|---|

| UDP-N-acetylglucosamine acyltransferase (LpxA) | Gram-negative bacteria (E. coli) | Catalyzes the initial transfer of (R)-3-hydroxymyristic acid to UDP-GlcNAc in lipid A biosynthesis. | researchgate.netnih.govpnas.org |

| LpxC | Gram-negative bacteria (E. coli) | Catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the committed step in lipid A biosynthesis. | researchgate.netpnas.org |

| Acyl Carrier Protein (ACP) | General (Bacteria, Mitochondria) | Shuttles growing acyl chains during fatty acid synthesis. | nih.govnih.gov |

| Fatty-acid Synthase | Mammalian Systems | Multi-enzyme complex involved in de novo fatty acid synthesis. | nih.govhmdb.ca |

| 3-oxoacyl-[acyl-carrier-protein] reductase | Mammalian Systems | Reduces 3-oxoacyl-ACP to (R)-3-hydroxyacyl-ACP during fatty acid synthesis. | hmdb.ca |

Biological Functions and Physiological Roles of S 3 Hydroxymyristic Acid

Structural Component in Bacterial Lipopolysaccharide (Lipid A)

(S)-3-Hydroxymyristic acid is a primary and often major constituent of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. scbt.comnih.gov The specific structure and composition of Lipid A, including its fatty acid components, can vary between different bacterial species. researchgate.net

The outer membrane of Gram-negative bacteria is a formidable barrier that protects the cell from harsh environments and certain antibiotics. This compound, as part of the Lipid A moiety, is essential for maintaining the structural integrity and function of this membrane. nih.govacs.org The acyl chains of Lipid A, including this compound, are crucial for the proper packing of LPS molecules, which in turn contributes to the stability and low permeability of the outer membrane. mdpi.com In some bacteria, such as Agrobacterium fabrum, the acylation pattern of Lipid A, which includes 3-hydroxymyristic acid, is critical for the bacterium's ability to form biofilms and withstand environmental stressors. mdpi.com

Lipid A is the component of LPS responsible for its endotoxic activity, which can trigger a strong inflammatory response in mammals. nih.govresearchgate.net The number, length, and position of fatty acid chains, including this compound, within the Lipid A structure are critical determinants of its biological activity. researchgate.netglpbio.com Alterations in the typical hexa-acylated structure of Lipid A, which often contains four molecules of (R)-3-hydroxymyristic acid, can significantly impact its ability to stimulate the host's innate immune system through Toll-like receptor 4 (TLR4). glpbio.comunimib.it For instance, the presence of 3-hydroxymyristic acid is often used as a chemical marker for the presence of endotoxins in various samples. researchgate.netnih.gov

| Bacterial Species/Group | Role of this compound in Lipid A | Reference |

|---|---|---|

| General Gram-negative bacteria | Major component of Lipid A, contributing to outer membrane integrity and endotoxicity. | scbt.comnih.gov |

| Escherichia coli | Four residues of R-3-hydroxymyristic acid are typically found in the Lipid A structure. | researchgate.net |

| Aggregatibacter actinomycetemcomitans | A primary fatty acyl chain in the Lipid A structure. | nih.gov |

| Agrobacterium fabrum | Part of the penta-acylated Lipid A, crucial for biofilm formation and stress resistance. | mdpi.com |

Contribution to Bacterial Outer Membrane Structure and Integrity

Regulation of Microbial Quorum Sensing Mechanisms

Beyond its structural role, this compound and its derivatives are involved in quorum sensing (QS), a sophisticated system of bacterial cell-to-cell communication. This process allows bacteria to coordinate gene expression in response to population density, regulating various collective behaviors.

In the devastating plant pathogen Ralstonia solanacearum, which causes bacterial wilt in a wide range of crops, a derivative of 3-hydroxymyristic acid, (R)-methyl 3-hydroxymyristate (3-OH MAME), acts as a crucial QS signal. acs.organnualreviews.orgnih.gov This signaling molecule is synthesized by the enzyme PhcB and is sensed by a two-component system, PhcS/PhcRQ. acs.organnualreviews.org The perception of 3-OH MAME triggers a signaling cascade that ultimately activates the virulence regulator PhcA, leading to the expression of genes required for pathogenicity. annualreviews.orgfrontiersin.org Different strains of R. solanacearum utilize either 3-OH MAME or a related molecule, methyl 3-hydroxypalmitate (B1262271) (3-OH PAME), as their QS signal. annualreviews.orgnih.gov

The QS system regulated by 3-OH MAME in R. solanacearum controls the production of key virulence factors, including extracellular polysaccharides (EPS), which are critical for wilting symptoms in infected plants, and enzymes that degrade the plant cell wall. acs.orgfrontiersin.orgppjonline.org Furthermore, this QS system plays a significant role in biofilm formation, a process where bacteria adhere to surfaces and each other, forming a protective matrix. acs.orgoup.com Studies have shown that deletion of the phcB gene, responsible for 3-OH MAME synthesis, leads to reduced biofilm formation. acs.org The QS signal is also implicated in regulating bacterial motility and the production of secondary metabolites. acs.org

| Bacterium | Signaling Molecule | Function | Reference |

|---|---|---|---|

| Ralstonia solanacearum | (R)-methyl 3-hydroxymyristate (3-OH MAME) | Regulates virulence factors (e.g., EPS), biofilm formation, and secondary metabolism. | acs.organnualreviews.orgnih.gov |

Signaling in Phytopathogenic Bacteria (e.g., Ralstonia solanacearum)

Interaction with Host Immune Systems and Immunomodulation

The presence of this compound in the bacterial outer membrane and its release as a free fatty acid or as part of LPS enables it to directly interact with and modulate the host's immune system. glpbio.commdpi.com This interaction is a critical aspect of the host-pathogen relationship.

The lipid A component of LPS, containing this compound, is a potent activator of the innate immune system, primarily through its recognition by the TLR4/MD-2 receptor complex on immune cells. glpbio.com This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an inflammatory response to combat the bacterial infection. drugbank.com However, the immunomodulatory effects can be complex. For example, radiation-detoxified LPS, which has an altered structure and a higher concentration of free β-hydroxymyristic acid, has been shown to attenuate allergic airway inflammation in mice by promoting a Th1-type immune response over a Th2-type response. mdpi.com Free fatty acids, including myristic acid, possess immunomodulatory properties and can influence the outcome of immune responses. mdpi.com In plants, medium-chain 3-hydroxy fatty acids have been shown to trigger immune responses, highlighting a conserved mechanism of microbial recognition across different kingdoms. researchgate.net

Elicitation of Innate Immune Responses in Mammalian Cells

This compound is a key player in initiating the innate immune response in mammals. nih.gov As a fundamental component of the lipid A portion of LPS, it is recognized by the host's immune system as a sign of Gram-negative bacterial presence. caymanchem.comglpbio.comcaymanchem.com This recognition triggers a cascade of signaling events designed to eliminate the invading pathogen. The immune-modulating properties of the lipid A fraction of LPS, which contains 3-hydroxy oxylipins like this compound, are well-documented. nih.gov Upon release, this endotoxin (B1171834) initiates an innate immune response characterized by the production of cytokines. nih.gov

Induction of Plant Innate Immunity

In plants, this compound and other bacterial 3-hydroxy fatty acids can also elicit an immune response. ufs.ac.za Plants have evolved sophisticated systems to detect microbial molecules, and 3-hydroxy fatty acids are recognized as microbe-associated molecular patterns (MAMPs). researchgate.net This recognition activates pattern-triggered immunity (PTI), a broad-spectrum defense mechanism. ascenion.de For instance, in the model plant Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids are sensed, leading to the activation of immune responses that enhance resistance to bacterial infections. researchgate.netascenion.de The application of cutin monomers, which are hydroxy fatty acids, can confer resistance to fungal pathogens in plants like barley and rice. frontiersin.orgnih.gov

Engagement with Pattern Recognition Receptors (e.g., Toll-like Receptor 4, Lectin Receptor Kinases)

The recognition of this compound and related molecules is mediated by specific pattern recognition receptors (PRRs). In mammals, the Toll-like receptor 4 (TLR4) in complex with MD-2 and CD14 is the primary receptor for the lipid A component of LPS. nih.govmicrobiologyresearch.orgnih.gov This receptor complex on the surface of immune cells like macrophages and dendritic cells binds to lipid A, initiating downstream signaling pathways that lead to an inflammatory response. microbiologyresearch.orgnih.gov

In plants, a different set of PRRs is involved. For example, in Arabidopsis thaliana, the lectin receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) is responsible for sensing bacterial 3-hydroxylated fatty acids. ufs.ac.zaresearchgate.net This S-domain receptor-like kinase directly binds to these fatty acids, triggering downstream defense signaling. researchgate.net

Table 1: Key Pattern Recognition Receptors for 3-Hydroxy Fatty Acids

| Receptor | Organism | Ligand | Cellular Location | Downstream Effect |

| Toll-like Receptor 4 (TLR4) | Mammals | Lipid A (containing 3-hydroxymyristic acid) | Cell surface of immune cells | Activation of innate immunity, cytokine production |

| Lectin Receptor Kinase (LORE) | Plants (Arabidopsis thaliana) | Medium-chain 3-hydroxy fatty acids | Cell surface | Activation of pattern-triggered immunity (PTI) |

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

The interaction of this compound with its receptors leads to a significant modulation of cytokine production. In mammalian cells, the activation of TLR4 by lipid A triggers signaling cascades, such as the NF-κB pathway, resulting in the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. drugbank.comsmolecule.comnih.gov This cytokine release is a critical part of the inflammatory response aimed at controlling infection. microbiologyresearch.org Conversely, some studies suggest that certain fatty acids can also promote the production of anti-inflammatory cytokines like IL-10, highlighting the complexity of lipid-mediated immune regulation. mdpi.com

Impact on Phagocytosis and Immune Cell Function

Recent findings suggest that 3-hydroxy fatty acids can have an anti-phagocytic effect. ufs.ac.za Studies using amoeba as a model for macrophages have shown that these fatty acids can impair the uptake of microbial cells. ufs.ac.za It is thought that these molecules might interfere with the intracellular signaling required to initiate phagocytosis or shield the microbes from the harsh environment within the phagosome. ufs.ac.za This suggests a mechanism by which bacteria could evade the host's immune surveillance.

Role in Mitochondrial Bioenergetics and Cellular Homeostasis

Influence on Mitochondrial Membrane Potential and ATP Content

Accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxymyristic acid, can disrupt mitochondrial bioenergetics. unl.edumdpi.com Studies have shown that these fatty acids can act as uncouplers of oxidative phosphorylation. core.ac.uknih.govresearchgate.net This leads to a decrease in the mitochondrial membrane potential, an increase in resting respiration (state 4), and a reduction in ADP-stimulated respiration (state 3) and ATP production. mdpi.comcore.ac.ukresearchgate.net The dissipation of the mitochondrial membrane potential and the subsequent decrease in ATP synthesis can have profound effects on cellular energy homeostasis. mdpi.com This disruption of mitochondrial function is considered a potential pathomechanism in certain metabolic disorders where these fatty acids accumulate. core.ac.ukmdpi.com

Table 2: Effects of 3-Hydroxy Fatty Acids on Mitochondrial Respiration

| Parameter | Effect of 3-Hydroxymyristic Acid | Consequence |

| State 4 Respiration (Resting) | Increased core.ac.ukresearchgate.net | Uncoupling of oxidative phosphorylation |

| State 3 Respiration (ADP-stimulated) | Decreased core.ac.ukresearchgate.net | Reduced ATP synthesis capacity |

| Mitochondrial Membrane Potential | Decreased core.ac.uknih.govresearchgate.net | Impaired driving force for ATP synthesis |

| ATP Content | Decreased unl.edumdpi.commdpi.com | Cellular energy deficit |

Effects on Calcium Retention Capacity

This compound, also known as 3-hydroxytetradecanoic acid (3HTA), has been shown to significantly impact mitochondrial calcium homeostasis. Research indicates that this fatty acid markedly reduces the capacity of mitochondria to retain calcium (Ca2+). researchgate.netcore.ac.uk This effect is particularly pronounced in mitochondria isolated from the heart and liver, suggesting a higher susceptibility of these organs to the toxic effects of this compound. researchgate.netnih.gov The diminished calcium retention capacity is a critical factor in cellular health, as the inability of mitochondria to sequester and buffer calcium can lead to disruptions in cellular signaling and energy metabolism. researchgate.netfrontiersin.org Studies have demonstrated that the reduction in Ca2+ retention is directly linked to the induction of the mitochondrial permeability transition. researchgate.netcore.ac.uk

The accumulation of long-chain 3-hydroxy fatty acids, including this compound, is a characteristic feature of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. researchgate.netnih.gov The disruption of mitochondrial calcium homeostasis by these fatty acids is postulated to be a contributing factor to the severe cardiac and hepatic clinical manifestations observed in patients with this disorder. researchgate.netnih.gov

Induction of Mitochondrial Permeability Transition Pore Opening

This compound is a known inducer of the mitochondrial permeability transition (MPT) pore opening. researchgate.netcore.ac.uknih.gov The MPT pore is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to mitochondrial swelling, dissipation of the mitochondrial membrane potential, and ultimately, cell death. core.ac.uk

In laboratory studies using isolated rat liver and heart mitochondria, this compound provoked extensive mitochondrial swelling, a hallmark of MPT pore opening, particularly when mitochondria were loaded with calcium. researchgate.netcore.ac.ukresearchgate.net This effect was preventable by the co-administration of classical MPT inhibitors such as cyclosporin (B1163) A and ADP, confirming the involvement of the MPT pore. researchgate.netcore.ac.uknih.govresearchgate.net The induction of the MPT pore by this compound compromises the organelle's ability to maintain its structural and functional integrity, which has significant implications for cellular energy production and survival. core.ac.uknih.gov This mechanism is considered a potential contributor to the pathophysiology of cardiac alterations in inherited disorders of mitochondrial fatty acid β-oxidation. nih.govresearchgate.net

| Experimental Condition | Observation | Implication | Reference |

| Isolated rat liver mitochondria + this compound + Ca2+ | Significant mitochondrial swelling | Induction of MPT pore opening | researchgate.netcore.ac.uk |

| Isolated rat heart mitochondria + this compound + Ca2+ | Reduced Ca2+ retention capacity and mitochondrial swelling | Compromised Ca2+ homeostasis and induction of MPT | nih.govresearchgate.net |

| Co-treatment with cyclosporin A or ADP | Prevention of mitochondrial swelling and other effects | Confirmation of MPT pore involvement | researchgate.netcore.ac.ukresearchgate.net |

Association with Reactive Oxygen Species Production

The relationship between this compound and the production of reactive oxygen species (ROS) is complex. Some studies suggest that 3-hydroxy fatty acids can contribute to increased ROS generation. scbt.commdpi.com This can occur through the promotion of lipid peroxidation processes due to interactions with cellular membranes. scbt.com Additionally, when mitochondrial β-oxidation is impaired, as seen in conditions like LCHAD deficiency, the shunting of fatty acids to alternative pathways such as peroxisomal β-oxidation can lead to an increase in ROS as a byproduct. mdpi.com

Conversely, other research has shown that under specific experimental conditions, this compound and 3-hydroxypalmitic acid actually decreased the production of hydrogen peroxide in heart mitochondria. researchgate.net This suggests that the effect of these fatty acids on ROS production may be context-dependent, varying with the specific tissue and metabolic state. In some plant species, the recognition of 3-hydroxy fatty acids can trigger immune responses that include ROS production. researchgate.net

| Context | Effect on ROS | Potential Mechanism | Reference |

| General cellular environment | Potential for increased ROS | Influence on lipid peroxidation | scbt.com |

| Impaired mitochondrial β-oxidation | Increased ROS generation | Shunting to peroxisomal β-oxidation | mdpi.com |

| Isolated heart mitochondria | Decreased hydrogen peroxide production | Uncoupling of oxidative phosphorylation | researchgate.net |

| Plant immune response | Triggers ROS production | LORE-dependent immunity | researchgate.net |

Enzymatic Regulation and Inhibition

Inhibition of Esterase and Lipase (B570770) Activities

Evidence suggests that 3-hydroxy fatty acids can interact with and inhibit certain hydrolytic enzymes. Specifically, compounds containing a 3-hydroxylated decanoic acid moiety have demonstrated significant inhibitory activity against pancreatic lipase. researchgate.net Lipases and esterases are crucial for the breakdown of lipids and esters, respectively. The inhibition of these enzymes can have significant metabolic consequences.

Furthermore, some microorganisms produce extracellular enzymes with esterase or lipase activity that can degrade quorum-sensing molecules like 3-hydroxy palmitic acid methyl ester into its constituent acid and methanol. researchgate.net While this demonstrates an enzymatic action on a similar molecule, direct studies on the inhibitory effect of this compound on a broad range of esterases and lipases are less common. However, the structural similarity to substrates of these enzymes suggests a potential for competitive or other forms of inhibition.

Interaction with Myristoyl-CoA:Protein N-Myristoyltransferase (NMT)

The interaction of hydroxylated myristic acid derivatives with Myristoyl-CoA:Protein N-Myristoyltransferase (NMT) has been a subject of study, particularly with the structural isomer 2-hydroxymyristic acid. NMT is an enzyme that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of many proteins, a process crucial for their function and cellular localization. nih.govnih.gov

While 2-hydroxymyristic acid itself is only a weak inhibitor of NMT in vitro, its metabolic activation within cells to 2-hydroxymyristoyl-CoA results in a highly potent competitive inhibitor of the enzyme. nih.govmdpi.comtandfonline.com This activated form binds to the myristoyl-CoA site on NMT but is not transferred to a peptide substrate, thereby blocking the catalytic cycle. mdpi.complos.org The inhibition of NMT by 2-hydroxymyristic acid has been shown to be effective in cultured cells, where it can inhibit protein myristoylation. nih.govnih.gov

Inhibition of NMT by Myristic Acid Analogs

| Compound | Form | Type of Inhibition | Potency (Ki) | Reference |

|---|---|---|---|---|

| 2-Hydroxymyristic acid | Free acid | Weak inhibitor | Ki = 100 µM (for 2-bromomyristic acid) | nih.gov |

| 2-Hydroxymyristoyl-CoA | CoA thioester | Potent competitive inhibitor | 45 nM | nih.govtandfonline.complos.org |

| 2-Bromomyristoyl-CoA | CoA thioester | Competitive inhibitor | 450 nM | nih.govtandfonline.com |

Substrate for Cyclooxygenase (COX) Enzymes in Eukaryotic Cells

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. chapman.edunih.gov While arachidonic acid is the preferred substrate, these enzymes are capable of oxygenating other fatty acids with varying efficiencies. nih.govnih.gov

Research has shown that other 3-hydroxy fatty acids can serve as substrates for COX enzymes. For instance, the yeast Candida albicans can convert arachidonic acid into 3-hydroxy eicosatetraenoic acid (3-HETE), which is then utilized by host cell COX-2 to produce pro-inflammatory 3-OH prostaglandin (B15479496) E2. gerli.com This indicates that the presence of a hydroxyl group at the 3-position does not preclude a fatty acid from being a substrate for COX enzymes. The flexibility of the COX-2 active site, in particular, allows it to accommodate a broader spectrum of fatty acid substrates. nih.gov Although direct evidence for this compound acting as a substrate for COX enzymes is not extensively documented, the precedent set by other 3-hydroxy fatty acids suggests this as a possibility.

Pathophysiological Implications of S 3 Hydroxymyristic Acid Accumulation

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) Deficiencies

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency are rare, autosomal recessive genetic disorders that disrupt mitochondrial fatty acid β-oxidation. wikipedia.orgorpha.net The mitochondrial trifunctional protein is a complex of three enzymes that catalyze the final steps of long-chain fatty acid breakdown. nih.govorpha.net LCHAD is one of these enzymes, responsible for the third step in the oxidation process. core.ac.uk Mutations in the HADHA gene cause LCHAD deficiency, while mutations in either the HADHA or HADHB gene can lead to MTP deficiency, affecting all three enzyme functions of the complex. orpha.netorpha.net These deficiencies prevent the body from properly converting long-chain fatty acids into energy, which is particularly critical during periods of fasting or illness. wikipedia.orgmedlineplus.gov

The enzymatic block in LCHAD and MTP deficiencies leads to the buildup of long-chain fatty acid intermediates. wikipedia.org Specifically, in isolated LCHAD deficiency, the pathway is halted just before the 3-hydroxyacyl-CoA dehydrogenase reaction, causing the accumulation of medium- and long-chain 3-hydroxy fatty acids and their metabolites. nih.gov These accumulating metabolites, including (S)-3-hydroxymyristic acid and 3-hydroxypalmitic acid, are found in the blood and tissues of affected individuals. core.ac.ukunl.edu This abnormal buildup is considered highly toxic and is responsible for the severe clinical manifestations of these disorders. wikipedia.orgcore.ac.uk The presence of these specific long-chain hydroxyacylcarnitine species in blood analysis is a key diagnostic marker for these conditions. orpha.net

A strong association exists between fetal LCHAD deficiency and the maternal development of Acute Fatty Liver of Pregnancy (AFLP), a life-threatening obstetric emergency. zu.edu.pknih.gov AFLP typically manifests in the third trimester with symptoms like nausea, vomiting, abdominal pain, and severe liver dysfunction. wikipedia.org When a fetus is homozygous for LCHAD deficiency, it cannot properly metabolize long-chain fatty acids. nih.gov These unprocessed fatty acids and their toxic metabolites, such as 3-hydroxy fatty acids, cross the placenta and enter the maternal circulation. nih.govwikipedia.org This overwhelms the mother's metabolic capacity, even if she is only a heterozygous carrier of the genetic mutation, leading to the rapid onset of AFLP. wikipedia.orgnih.gov Studies have found that fetal LCHAD deficiency is present in a significant percentage of pregnancies complicated by AFLP. mhmedical.comdynamed.com

The accumulation of this compound and other long-chain 3-hydroxy fatty acids is cytotoxic, leading to damage in multiple organs. wikipedia.orgnih.gov The clinical severity of LCHAD deficiency is greater than that of disorders affecting medium or short-chain fatty acids, highlighting the particular toxicity of these long-chain metabolites. core.ac.uk

Hepatic Lipotoxicity: The liver is a primary site of fatty acid metabolism, and its dysfunction is a common finding in LCHAD deficiency. core.ac.uknewenglandconsortium.org The buildup of toxic fatty acid intermediates causes hepatic lipotoxicity, leading to microvesicular fatty infiltration, hepatomegaly (enlarged liver), elevated liver enzymes, and in severe cases, acute liver failure. zu.edu.pknih.govnewenglandconsortium.org

Neuronal Dysfunction: Neurological damage is another significant complication. nih.gov The accumulation of 3-hydroxy fatty acids in the brain is thought to induce oxidative damage to neurons. nih.gov This can manifest as lethargy, encephalopathy, seizures, and the later development of peripheral neuropathy, which involves a loss of sensation in the arms and legs. nih.govnih.gov

Cardiomyopathy: The heart relies heavily on fatty acid oxidation for energy. newenglandconsortium.org In LCHAD and MTP deficiencies, the accumulation of toxic metabolites and impaired energy production can lead to severe heart problems, including weakened heart muscle (cardiomyopathy), arrhythmias, and heart failure. orpha.netmedlineplus.govnih.gov

Retinal Lipoapoptosis: Progressive vision problems are a unique and common complication of LCHAD deficiency. unl.edunih.gov The condition leads to pigmentary retinopathy and chorioretinopathy. orpha.net Research suggests that 3-hydroxy fatty acids, such as 3-hydroxymyristic acid, accumulate in retinal tissue and induce lipoapoptosis—a form of programmed cell death caused by lipid toxicity—in retinal pigment epithelial cells. unl.edunih.gov

| Clinical Manifestation | Affected System | Description |

| Hypoketotic Hypoglycemia | Metabolic | Low blood sugar without the corresponding production of ketones, especially during fasting or illness. orpha.netnih.gov |

| Hepatopathy | Hepatic | Liver dysfunction, including enlarged liver, elevated enzymes, and risk of acute liver failure. medlineplus.govnewenglandconsortium.org |

| Cardiomyopathy | Cardiac | Weakening of the heart muscle, leading to poor heart function and potential failure. orpha.netmedlineplus.gov |

| Skeletal Myopathy | Muscular | Muscle pain, weakness (hypotonia), and breakdown of muscle tissue (rhabdomyolysis). wikipedia.orgnih.gov |

| Peripheral Neuropathy | Nervous | Progressive nerve damage, typically affecting the arms and legs. medlineplus.govnih.gov |

| Pigmentary Retinopathy | Ocular | Degeneration of the retina, leading to vision loss and night blindness. orpha.netmedlineplus.gov |

LCHAD Deficiency in Acute Fatty Liver of Pregnancy (AFLP)

Contribution to Sepsis and Endotoxin-Mediated Pathologies

This compound is an integral structural component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), also known as endotoxin (B1171834). nih.govnih.gov LPS is a major component of the outer membrane of Gram-negative bacteria. mdpi.com When these bacteria cause an infection, LPS is released and can trigger a powerful and often damaging inflammatory response in the host, which can lead to sepsis and septic shock. nih.gov

Because 3-hydroxymyristic acid is a characteristic fatty acid in Lipid A, its detection in the bloodstream can serve as a chemical marker for the presence of endotoxins. mdpi.comresearchgate.net The translocation of endotoxins from the gut into the systemic circulation is a critical event in the development of sepsis. Therefore, measuring levels of 3-hydroxymyristic acid has been proposed as a tool to monitor endotoxin exposure and gut barrier dysfunction in conditions like heat stress or systemic inflammatory response syndrome (SIRS). mdpi.comnih.govresearchgate.net The presence of these bacterial lipids in the circulation contributes to the overwhelming inflammatory cascade that characterizes sepsis. nih.gov

Advanced Synthetic Methodologies for S 3 Hydroxymyristic Acid and Analogs

Asymmetric Synthesis Approaches

The creation of the specific (S)-enantiomer of 3-hydroxymyristic acid requires precise control over the stereochemistry during synthesis. Various asymmetric strategies have been successfully employed to achieve high enantiomeric purity.

Enantioselective Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including (S)-3-hydroxymyristic acid. This approach avoids the use of often expensive and potentially toxic metal catalysts. researchgate.net A key strategy involves the use of chiral imidazolidinone catalysts, such as MacMillan's third-generation organocatalyst, to facilitate the enantioselective formation of terminal epoxides from long-chain aldehydes. researchgate.netresearchgate.net This method ensures high enantiomeric purity in the resulting epoxide, which is a critical intermediate. researchgate.net The synthesis of this compound can then proceed through the opening of this chiral epoxide. nih.gov

A general methodology using this principle starts with a long-chain aldehyde. The enantioselective organocatalytic synthesis of the corresponding terminal epoxide is the key step. This is followed by a ring-opening reaction with a suitable nucleophile, such as vinylmagnesium bromide. Subsequent ozonolysis and oxidation of the resulting alkene yield the desired 3-hydroxy fatty acid with high enantiomeric purity. researchgate.netnih.gov

Chiral Epoxide Opening Strategies

The ring-opening of chiral epoxides is a cornerstone of many synthetic routes to this compound. This strategy relies on the availability of enantiomerically pure epoxides, which can be prepared through various methods, including the organocatalytic approaches mentioned above or by using commercially available chiral precursors like (S)-epichlorohydrin. researchgate.netresearchgate.net

Once the chiral epoxide is obtained, its regioselective opening with a suitable carbon nucleophile introduces the required carbon chain. For instance, (S)-1,2-epoxytridecane can be opened with a cyanide anion. researchgate.netresearchgate.net The resulting nitrile is then hydrolyzed to the carboxylic acid to furnish this compound. researchgate.net The reaction conditions, such as pH control, are critical for achieving high regioselectivity and yield. researchgate.net

Another approach involves the use of Grignard reagents in the presence of a copper(I) catalyst for the regio- and chemoselective opening of epoxides like (S)-epichlorohydrin. researchgate.net This is followed by subsequent chemical transformations to yield the final product. The choice of the Grignard reagent is crucial for introducing the correct alkyl chain length.

Under acidic conditions, the opening of epoxides proceeds via protonation of the epoxide oxygen, which makes it a better leaving group. The nucleophile then attacks the more substituted carbon atom, leading to the ring-opening product. masterorganicchemistry.com

Chemoselective and Asymmetric Synthesis Reactions

Achieving both chemoselectivity (differentiating between similar functional groups) and stereoselectivity (controlling the 3D arrangement of atoms) is a significant challenge in the synthesis of complex molecules like this compound and its analogs. Researchers have developed multi-step reaction sequences that employ a combination of selective reactions.

For example, a practical and scalable synthesis of (S)-3-hydroxytetradecanoic acid has been developed starting from (S)-epichlorohydrin. researchgate.net This process involves a regio- and chemoselective epoxide opening with a Grignard reagent catalyzed by copper(I), followed by the formation of a new epoxide. researchgate.net The subsequent regioselective opening of this newly formed (S)-1,2-epoxytridecane with a cyanide anion under controlled pH, followed by hydrolysis of the nitrile, yields the target acid. researchgate.net This method highlights the careful orchestration of several chemoselective and stereospecific reactions to achieve the final product in good yield. researchgate.net

Total Synthesis of Lipid A and Related Structures Incorporating this compound

This compound is a fundamental component of Lipid A, the bioactive anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria. scbt.comnih.gov The total synthesis of Lipid A and its analogs is essential for studying their immunological activity and for developing potential vaccine adjuvants and therapeutics. google.com

The synthesis of Lipid A involves the strategic coupling of this compound and other fatty acids to a glucosamine (B1671600) disaccharide backbone. nih.govgoogle.com In the biosynthesis of E. coli Lipid A, two (R)-3-hydroxymyristoyl chains are first attached to a UDP-GlcNAc precursor. microbiologyresearch.org This is followed by a series of enzymatic steps, including the addition of two Kdo sugar residues, to form Kdo2-Lipid A. nih.govnih.gov

Synthetic strategies for Lipid A often involve the protection of various functional groups on the glucosamine and fatty acid components, followed by their stepwise assembly. The 3-hydroxyl group of the myristic acid chains can be further acylated with other fatty acids, leading to the complex structures found in nature. For example, in some Lipid A structures, a 3-hydroxylauric acid chain is attached to the 3-hydroxymyristic acid at the 2'-position of the glucosamine disaccharide. google.com The precise chemical synthesis of these complex structures allows for the creation of homogenous samples of Lipid A and its analogs, which is crucial for detailed biological evaluation.

Preparation of Deuterated and Labeled this compound for Metabolic Tracing

To understand the metabolic fate and biological roles of this compound, isotopically labeled versions, particularly deuterated analogs, are invaluable tools. researchgate.net Deuterium-labeled compounds can be traced and quantified in biological systems using techniques like mass spectrometry, providing insights into their absorption, distribution, metabolism, and excretion. researchgate.netnih.gov

One synthetic route for preparing deuterated 3-hydroxy fatty acids involves the incorporation of deuterium (B1214612) at the carbon atom bearing the hydroxyl group. researchgate.net This can be achieved by modifying the synthetic pathway at a key step. For instance, after the formation of a chiral epoxide, a reduction step using a deuterium source can introduce the label. The synthesis can be designed to achieve a high degree of deuteration. researchgate.net Isotope labeling can also be used to probe reaction mechanisms, such as determining the location of C-H bond abstraction in enzymatic reactions. acs.org Stable isotope-resolved metabolomics studies have utilized labeled precursors to trace the incorporation of atoms into various biosynthetic pathways, confirming, for example, that the gut microbe Eggerthella lenta incorporates acetate (B1210297) into 3-hydroxymyristic acid. nih.gov

Chemical Derivatization for Research Probes and Inhibitors

Chemical derivatization of this compound and its analogs is a powerful strategy for creating research probes and potential enzyme inhibitors. broadpharm.com By modifying the structure of the fatty acid, researchers can introduce reporter groups (like fluorescent tags), reactive functionalities for covalent modification of proteins, or moieties that enhance or inhibit biological activity.

For example, the carboxylic acid group of 3-hydroxymyristic acid can be activated and reacted with amines to form amides, a common strategy for creating probes or linking the fatty acid to other molecules. broadpharm.com The hydroxyl group also provides a handle for further chemical modification. broadpharm.com

Cutting Edge Analytical Techniques for S 3 Hydroxymyristic Acid Research

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) for Quantification in Biological Matrices

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) has emerged as a powerful tool for the accurate quantification of (S)-3-hydroxymyristic acid in biological matrices such as plasma, serum, and milk. nih.govsemanticscholar.orgmdpi.com This technique offers high sensitivity and specificity, allowing for the direct measurement of the compound, often without the need for cumbersome derivatization steps that are typically required in gas chromatography. nih.govnih.govaua.gr

The methodology generally involves a straightforward sample preparation, such as protein precipitation with an organic solvent like methanol, followed by centrifugation. mdpi.com The supernatant is then directly analyzed. mdpi.com LC-HRMS/MS provides reliable, practical, and accurate quantification of lipopolysaccharides (LPS) by measuring its component, 3-hydroxymyristic acid. nih.gov For instance, a developed LC-HRMS method allows for the simultaneous determination of 19 saturated hydroxy fatty acids, including 3-hydroxymyristic acid, in a short 10-minute run. semanticscholar.org The limits of detection (LOD) and quantification (LOQ) for 3-hydroxymyristic acid using these methods are typically in the low nanogram per milliliter range, highlighting the exceptional sensitivity of the technique. nih.govmdpi.com

In a study comparing analytical methods, LC-HRMS/MS demonstrated superior sensitivity and specificity for quantifying LPS-derived 3-hydroxymyristate in plasma compared to gas chromatography-mass spectrometry (GC-MS). nih.gov The LOD and LOQ for 3-hydroxymyristic acid in mouse plasma were found to be 12 ng/ml and 40 ng/ml, respectively, with LC-HRMS/MS. nih.gov This level of sensitivity is crucial for detecting the low concentrations of this compound that may be present in biological systems, particularly in the context of early disease diagnosis or monitoring subtle metabolic changes. nih.gov

Table 1: Comparison of LC-HRMS/MS and GC-MS for 3-Hydroxymyristic Acid (3-HM) Quantification in Mouse Plasma nih.gov

| Parameter | LC-HRMS/MS | GC-MS |

|---|---|---|

| Limit of Detection (LOD) | 12 ng/ml | 18 ng/ml |

| Limit of Quantitation (LOQ) | 40 ng/ml | 60 ng/ml |

| Sample Preparation | Simple extraction | Hydrolysis, methanolysis, and derivatization |

| Analysis Time | Shorter | Longer |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a well-established and widely used technique for the analysis of fatty acids, including this compound. nih.govscbt.com This method is particularly valuable for comprehensive fatty acid profiling and for confirming the presence of specific fatty acids in a sample. nih.govscbt.com However, due to the low volatility of hydroxy fatty acids, a derivatization step is necessary prior to GC-MS analysis. nih.gov This typically involves converting the fatty acids into more volatile esters, such as methyl esters, and silylating the hydroxyl group. nih.govnih.gov

The process often includes hydrolysis to cleave the fatty acid from the lipid backbone, followed by extraction and derivatization. nih.govrsc.orgnih.gov For example, after acid hydrolysis and methanolysis, the resulting 3-hydroxy fatty acid methyl esters can be derivatized with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting derivatives are then separated on a GC column and detected by a mass spectrometer. nih.gov Selected ion monitoring (SIM) is often employed to enhance the sensitivity and specificity of the analysis by focusing on characteristic fragment ions of the target analyte. nih.govrsc.org

GC-MS has been successfully applied to determine 3-hydroxy fatty acids in various matrices, including house dust and bacterial cultures, to assess endotoxin (B1171834) levels. nih.gov The technique can distinguish between different positional isomers, such as 2-hydroxy and 3-hydroxy fatty acids. nih.gov The sensitivity of GC-MS methods allows for the detection of 3-hydroxy fatty acids at picogram levels per injection. rsc.org

A study on the analysis of 3-hydroxy fatty acids in house dust demonstrated that both quadrupole GC-MS and ion trap GC-MS-MS provided similar detection sensitivity for the methyl ester/trimethylsilyl derivatives of these compounds. nih.gov However, GC-MS-MS offered superior selectivity, which was particularly advantageous for analyzing samples with low concentrations or complex matrices. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of 3-Hydroxy Fatty Acids

| Reagent | Function | Reference |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylates hydroxyl groups | nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Silylates hydroxyl and carboxyl groups | rsc.org |

Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy) for Structural Elucidation and Stereochemical Assignment

Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation and stereochemical assignment of this compound. researchgate.net While mass spectrometry techniques are excellent for quantification and identification based on mass-to-charge ratio, NMR and IR provide detailed information about the molecule's chemical structure and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to identify the connectivity of atoms and the chemical environment of each nucleus. nih.gov For determining the stereochemistry at the chiral center (C-3), specialized NMR techniques are employed. One common approach is the Mosher's method, which involves derivatizing the hydroxyl group with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. researchgate.net The differences in the chemical shifts of the protons near the chiral center in the ¹H NMR spectra of these diastereomers allow for the assignment of the absolute configuration (R or S). researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H) group, typically in the region of 3200–3600 cm⁻¹, and the carbonyl (C=O) group of the carboxylic acid, usually around 1700 cm⁻¹.

The combination of these spectroscopic methods provides a comprehensive picture of the molecule's structure. For instance, in the structural elucidation of novel lipopeptides, the fatty acid components, including 3-hydroxy fatty acids, were identified and their stereochemistry determined using a combination of 1D and 2D NMR experiments and high-resolution mass spectrometry. researchgate.net

Applications in Biomarker Quantification (e.g., Endotoxin Detection, Metabolic Disorders)

The accurate quantification of this compound and other 3-hydroxy fatty acids is crucial for their application as biomarkers in various fields, most notably in endotoxin detection and the diagnosis of metabolic disorders. biomedres.usnih.govmdpi.com

Endotoxin Detection: this compound is a characteristic component of the Lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. biomedres.usgerli.com Therefore, its quantification serves as a reliable chemical marker for the presence of endotoxins. nih.govbiomedres.usbiomedres.us This is particularly important in environmental monitoring, occupational health, and the quality control of pharmaceutical products. biomedres.usfiltrox.com Analytical methods like GC-MS and LC-MS/MS are used to measure 3-hydroxy fatty acids in samples such as air, dust, and water to assess endotoxin contamination. nih.govbiomedres.us Studies have shown a positive correlation between the concentration of 3-hydroxy fatty acids measured by these chemical methods and the endotoxin activity determined by the traditional Limulus Amebocyte Lysate (LAL) test. biomedres.usbiomedres.us The chemical analysis of 3-hydroxy fatty acids offers the advantage of detecting both free and cell-bound endotoxins. biomedres.us Recently, the measurement of 3-hydroxymyristic acid in serum via LC-MS/MS has been proposed as a promising new approach to assess the translocation of LPS from the gut into the bloodstream in conditions like heat stress. mdpi.com

Metabolic Disorders: 3-Hydroxy fatty acids are intermediates in the mitochondrial beta-oxidation of fatty acids. nih.govspringernature.com The accumulation of specific 3-hydroxy fatty acids in body fluids can be indicative of inherited metabolic disorders affecting this pathway. nih.govmdpi.comhealthmatters.io For example, defects in enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) can lead to elevated levels of long-chain 3-hydroxy fatty acids, including 3-hydroxymyristic acid, in plasma. nih.govmdpi.com The analysis of 3-hydroxy fatty acids in plasma or other biological samples using GC-MS or LC-MS/MS is a valuable tool for the diagnosis and monitoring of these conditions. nih.govresearchgate.netlipidmaps.org For instance, significant elevations in 3-hydroxy-C14 to C18 fatty acids are a relevant marker for LCHAD deficiency, both in acute phases and under stable conditions. mdpi.com

Table 3: Applications of this compound Quantification

| Application Area | Significance of Quantification | Key Analytical Techniques | References |

|---|---|---|---|

| Endotoxin Detection | Serves as a chemical marker for Gram-negative bacteria and endotoxin levels. | GC-MS, LC-MS/MS | nih.govbiomedres.usbiomedres.usgerli.commdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Strategies Targeting (S)-3-Hydroxymyristic Acid Pathways

The intricate involvement of 3-hydroxy fatty acids, including this compound, in microbial processes presents novel opportunities for therapeutic interventions. A primary area of focus is the disruption of quorum sensing (QS) systems in pathogenic bacteria. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors. mdpi.com In the plant pathogen Ralstonia solanacearum, the QS system relies on methyl 3-hydroxymyristate (3-OH MAME) or methyl 3-hydroxypalmitate (B1262271) (3-OH PAME) as signaling molecules. annualreviews.organnualreviews.org Targeting the biosynthesis or reception of these signals is a promising strategy to control bacterial wilt disease. frontiersin.org For instance, quenching the QS signal 3-OH PAME has been shown to reduce the expression of genes related to exopolysaccharide and cellulase (B1617823) production, key virulence factors in R. solanacearum. frontiersin.org

Furthermore, the biosynthesis of this compound is a critical step in the formation of Lipid A, a major component of the outer membrane of Gram-negative bacteria and the molecule responsible for endotoxic shock. nih.govscbt.com Developing inhibitors for the enzymes in the Lipid A biosynthetic pathway could lead to new classes of antibiotics that disarm bacteria rather than killing them outright, potentially reducing the selection pressure for resistance.

In the context of cancer, N-myristoyltransferases (NMTs), enzymes that attach myristic acid and its derivatives to proteins, are upregulated in various cancers. frontiersin.org Inhibitors of NMT, such as 2-hydroxymyristic acid, a related compound, are being investigated as potential cancer therapeutics. frontiersin.org This suggests that targeting pathways involving this compound could also have applications in oncology.

Investigation of this compound as a Biomarker for Disease States and Microbial Presence

This compound and related 3-hydroxy fatty acids (3-OHFAs) are valuable biomarkers for the detection of Gram-negative bacteria and the diagnosis of certain metabolic disorders. Because 3-OHFAs are integral and specific components of the Lipid A moiety of lipopolysaccharide (LPS), their presence can be used to quantify endotoxin (B1171834) levels. nih.govcaymanchem.com This has practical applications in environmental monitoring, such as assessing bacterial contamination in compost, air, and water samples. nih.gov An analytical method has been developed to detect 3-hydroxymyristic acid as a chemical marker for the presence of Gram-negative bacteria by analyzing its content in samples. nih.gov

In a clinical setting, 3-OHFAs serve as biomarkers for inherited metabolic diseases. For instance, elevated levels of these fatty acids in blood or urine can indicate disorders of fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency or long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. healthmatters.iounl.edu The accumulation of 3-hydroxymyristic acid has been identified as a major lipotoxic metabolite in LCHAD deficiency. unl.edu Furthermore, unique branched-chain 3-hydroxy fatty acids have been identified in specific bacteria like Desulfomonile tiedjei, suggesting that these molecules can serve as highly specific signature lipid biomarkers for detecting particular microorganisms in environmental samples. davidcwhite.org This specificity could be harnessed to develop diagnostic tools for identifying microbial infections. google.com

| Application Area | Biomarker | Associated Condition/Organism | Sample Type |

| Environmental Monitoring | 3-Hydroxymyristic acid | Gram-negative bacteria | Compost, Dust, Water, Air nih.gov |

| Clinical Diagnostics | 3-Hydroxy fatty acids | Fatty acid oxidation disorders (e.g., MCAD, LCHAD) healthmatters.iounl.edu | Blood, Urine healthmatters.io |

| Microbial Detection | Branched 3-hydroxy fatty acids | Desulfomonile tiedjei davidcwhite.org | Environmental matrices davidcwhite.org |

| Infectious Disease | (S)-3-hydroxy fatty acids | Gram-negative bacterial infections | Clinical samples researchgate.net |

Engineering of Microbial Strains for Controlled Production of this compound and Derivatives

The unique chemical properties of this compound and other 3-hydroxy fatty acids make them valuable precursors for the synthesis of bioplastics, surfactants, and other specialty chemicals. cymitquimica.com This has spurred research into the metabolic engineering of microorganisms for their controlled production. By manipulating the biosynthetic pathways of organisms like Escherichia coli and Pseudomonas putida, researchers can enhance the yield and specify the chain length of the desired 3-hydroxy fatty acids.

One common strategy involves the heterologous expression of genes encoding enzymes with specific activities. For example, the expression of PhaG, a 3-hydroxyacyl-ACP:CoA transacylase from Pseudomonas, in E. coli can redirect carbon flux from fatty acid biosynthesis towards the production of medium-chain 3-hydroxy fatty acids. researchgate.net Further engineering, such as deleting competing metabolic pathways (e.g., β-oxidation) and overexpressing key enzymes, can significantly boost production titers. researchgate.netfrontiersin.org For instance, co-expression of a selected thioesterase gene with a fatty acid metabolism regulator and a monooxygenase in E. coli has been shown to increase the production of medium-chain hydroxy fatty acids. frontiersin.org

Another approach focuses on creating a "substrate pool" of 3-hydroxyalkanoic acids by modifying the polyhydroxyalkanoate (PHA) synthesis pathway. researchgate.net PHAs are polyesters produced by bacteria for carbon and energy storage. caymanchem.com By knocking out genes downstream in the PHA synthesis pathway of Pseudomonas aeruginosa, researchers have been able to accumulate and harvest intermediate 3-hydroxy fatty acids. researchgate.net These strategies pave the way for sustainable, bio-based production of this compound and its derivatives, offering an alternative to petroleum-based chemical synthesis. frontiersin.orgnih.gov

| Engineered Organism | Key Genetic Modifications | Product |

| Escherichia coli | Heterologous expression of PhaG (3-hydroxyacyl-ACP:CoA transacylase) researchgate.net | Medium-chain 3-hydroxy fatty acids researchgate.net |

| Escherichia coli | Co-expression of thioesterase, FadR (fatty acid regulator), and P450 monooxygenase frontiersin.org | Medium-chain ω-1/2/3 hydroxy fatty acids frontiersin.org |

| Pseudomonas putida | Knockout of pha operon and fadBA, introduction of tesB gene | (R)-3-hydroxydodecanoic acid researchgate.net |

| Pseudomonas aeruginosa | Knockout of rhlB and rhlC (rhamnolipid synthesis) | (R)-3-hydroxydecanoic acid researchgate.net |

Elucidation of Stereoisomer-Specific Biological Activities and Mechanisms

The stereochemistry of 3-hydroxymyristic acid plays a crucial role in its biological activity. The (R) and (S) enantiomers often exhibit distinct, and sometimes opposing, functions. nih.govnih.gov For example, (R)-3-hydroxymyristic acid is an intermediate in fatty acid biosynthesis in many organisms, including humans. nih.govsmolecule.com In contrast, this compound is a characteristic component of the Lipid A of Gram-negative bacteria. researchgate.net

The (R)-enantiomer of the methylated form of 3-hydroxymyristic acid, (R)-methyl 3-hydroxymyristate, acts as a quorum-sensing signal in the plant pathogen Ralstonia solanacearum. nih.gov This molecule is synthesized by the methyltransferase PhcB and is recognized by the histidine kinase PhcS, triggering a signaling cascade that regulates virulence. nih.gov The specificity of this system for the (R)-enantiomer highlights the importance of stereochemistry in molecular recognition and signaling.

Furthermore, studies on related hydroxy fatty acids have shown that the position of the hydroxyl group significantly impacts antimicrobial activity. For instance, different isomers of dihydroxy derivatives of other fatty acids display varying levels of efficacy against bacteria and fungi. A comprehensive understanding of the stereoisomer-specific activities of 3-hydroxymyristic acid requires further investigation. This includes elucidating how each enantiomer interacts with specific receptors and enzymes, which will be critical for designing targeted therapeutic agents and understanding their roles in host-pathogen interactions. An enantioselective analysis is necessary for an unbiased biological interpretation and to clarify enzymatic mechanisms. researchgate.net

Role in Inter-Kingdom Signaling and Cross-Talk

There is growing evidence that small molecules produced by bacteria, such as derivatives of this compound, can mediate communication not only within a bacterial population but also across kingdoms, for instance, between bacteria and their plant or animal hosts. nih.govfrontiersin.org In the context of Ralstonia solanacearum, the quorum-sensing signal (R)-methyl 3-hydroxymyristate, derived from (R)-3-hydroxymyristic acid, controls the expression of virulence factors that directly impact the host plant. nih.govmdpi.com The production of these signals is often influenced by the host environment, suggesting a sophisticated interplay where the bacteria can sense their location (e.g., in the soil versus inside the plant xylem) and modulate their behavior accordingly. annualreviews.org

This cross-talk is not limited to pathogenic interactions. Bacteria in the rhizosphere can communicate with plants to establish symbiotic relationships. Understanding the role of this compound and its derivatives in these signaling events could lead to new strategies for promoting plant growth and protecting against disease. Future research in this area will likely uncover a complex chemical language that governs the interactions between microbes and their hosts, with this compound playing a key role.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and enantiomeric composition of (S)-3-Hydroxymyristic acid in synthetic or isolated samples?

- Methodological Answer : Purity and enantiomeric excess can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can confirm structural integrity by analyzing hydroxyl proton coupling and stereospecific shifts. Differential scanning calorimetry (DSC) is recommended for assessing melting point consistency (reported range: 73–74°C) . For quantification, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility and detection sensitivity .

Q. What are the critical storage conditions for this compound to prevent degradation in laboratory settings?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation and hydrolysis. Pre-dry the compound using vacuum desiccation to avoid hydrate formation. For long-term stability, lyophilization is advised, with periodic purity checks via thin-layer chromatography (TLC) using a solvent system of chloroform:methanol (9:1 v/v) .

Q. How does the stereochemistry of this compound influence its biological activity compared to the (R)-enantiomer?

- Methodological Answer : The (S)-enantiomer is a key component of bacterial Lipid A, while the (R)-form is less prevalent in natural systems . To study stereospecific effects, researchers should use enantiomerically pure standards (≥98% purity) and employ Toll-like receptor 4 (TLR4) activation assays in immune cells (e.g., HEK-Blue™ hTLR4 cells) to compare endotoxic activity. Circular dichroism (CD) spectroscopy can monitor conformational differences in lipid bilayers .

Advanced Research Questions

Q. What experimental models are suitable for investigating the role of this compound in bacterial endotoxin-mediated inflammation?

- Methodological Answer : Use in vitro models such as:

- Macrophage cell lines (e.g., RAW 264.7) to measure pro-inflammatory cytokine release (e.g., TNF-α, IL-6) via ELISA after stimulation with synthetic Lipid A analogs containing this compound .

- Human whole-blood assays to quantify endotoxin activity via limulus amebocyte lysate (LAL) testing .

- In vivo murine models to assess systemic inflammatory responses (e.g., septic shock) by intraperitoneal injection of purified endotoxins .

Q. How can researchers resolve contradictions in reported biological roles of this compound across different bacterial species?

- Methodological Answer : Address discrepancies through:

- Comparative lipidomics : Extract Lipid A from diverse bacterial strains (e.g., E. coli vs. Salmonella) and analyze hydroxylated fatty acid profiles using LC-MS/MS .

- Genetic knockout studies : Generate mutants lacking lpxH or lpxL genes (involved in Lipid A biosynthesis) and assess compensatory mechanisms via transcriptomics .

- Molecular dynamics simulations : Model Lipid A membranes with varying this compound content to predict structural stability and immune receptor interactions .

Q. What analytical challenges arise when quantifying trace amounts of this compound in complex biological matrices, and how can they be mitigated?

- Methodological Answer : Challenges include low abundance, matrix interference, and isomer co-elution. Solutions involve:

- Solid-phase extraction (SPE) : Use C18 or hydrophilic-lipophilic balance (HLB) cartridges to enrich hydroxy fatty acids from plasma or tissue homogenates .

- Derivatization : Convert the hydroxyl group to a pentafluorobenzyl ester for enhanced electron capture detection in GC-MS .

- High-resolution mass spectrometry (HRMS) : Employ orbitrap or time-of-flight (TOF) systems to distinguish this compound from isobaric lipids (e.g., 2- or 4-hydroxy isomers) .

Methodological Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。